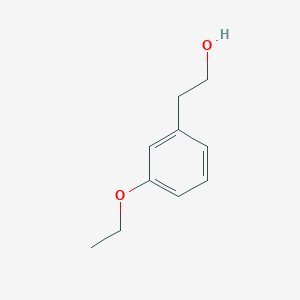

3-Ethoxyphenethyl alcohol

Overview

Description

3-Ethoxyphenethyl alcohol is an organic compound that possesses at least one hydroxyl group attached to a saturated carbon atom . The alcohol that is generally used to denote the primary alcohol (i.e., attached to one carbon atom) is ethanol .

Synthesis Analysis

The synthesis of alcohols like 3-Ethoxyphenethyl alcohol often involves several steps. One common method is through the reaction of aldehydes or ketones with carbon nucleophiles . This process is known as retrosynthetic analysis, which is a method used in organic chemistry to dissect complex molecules into simpler ones .Chemical Reactions Analysis

Alcohols undergo various chemical reactions, including oxidation and dehydration . In oxidation, alcohols produce aldehydes and ketones . In dehydration, an alcohol can form an alkene and water .Physical And Chemical Properties Analysis

Alcohols are generally colorless and flammable, producing a blue flame when burned . They have higher boiling points compared to other hydrocarbons of similar molar masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups . Small alcohols are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases .Scientific Research Applications

Environmental and Ecotoxicity Studies

Further studies on the fate of alkylphenol ethoxylates (APEs), a group to which 3-Ethoxyphenethyl alcohol is structurally related, reveal their degradation into more persistent substances, raising concerns about their potential to disrupt endocrine function in wildlife and humans. The comprehensive data gathered globally show significant levels of APE metabolites in various environmental compartments, emphasizing the importance of understanding the environmental behavior of these compounds (Ying et al., 2002).

Application in Analytical Chemistry

3-Ethoxyphenethyl alcohol's relevance extends to analytical chemistry, particularly in the study of biomarkers for alcohol consumption. Ethyl glucuronide (EtG) and ethyl sulfate (EtS) are direct metabolites of ethanol, and their determination in biological matrices is crucial for monitoring recent alcohol consumption. These biomarkers cover a unique and important time spectrum for recent alcohol use, and their determination is increasingly used in various settings such as alcohol and drug treatment, safety-sensitive work settings, and forensic investigations (Wurst et al., 2003).

Safety and Hazards

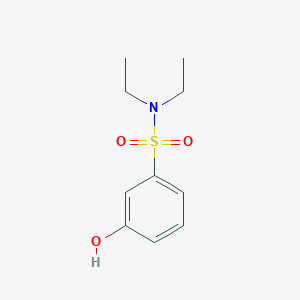

properties

IUPAC Name |

2-(3-ethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8,11H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIHGYDTDMHZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxyphenethyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

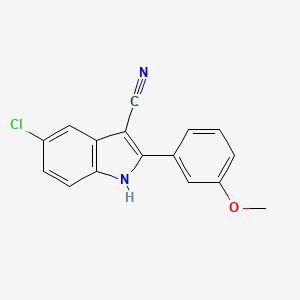

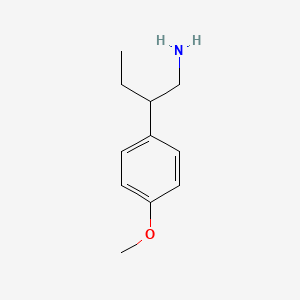

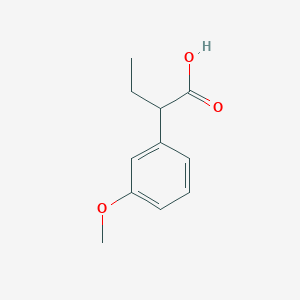

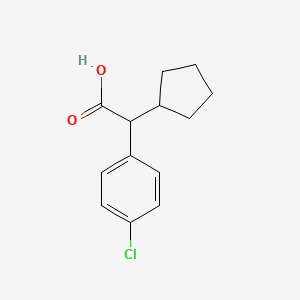

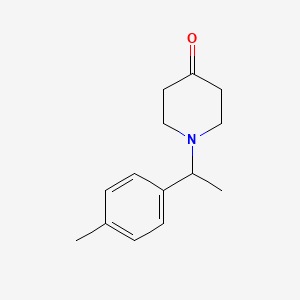

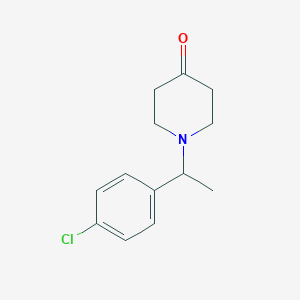

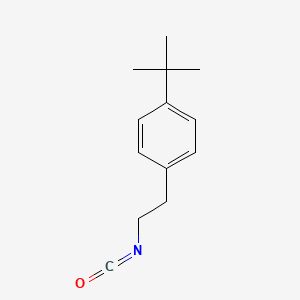

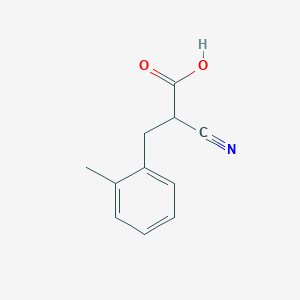

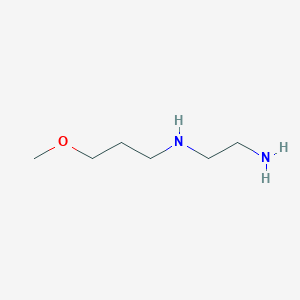

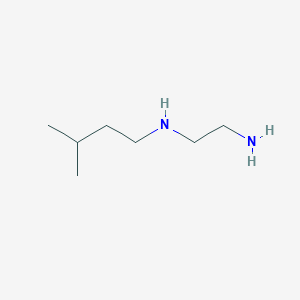

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine](/img/structure/B7843230.png)

![3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7843239.png)